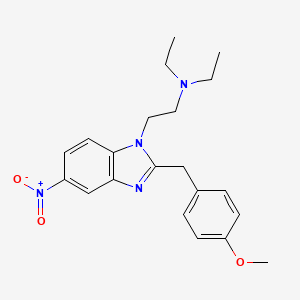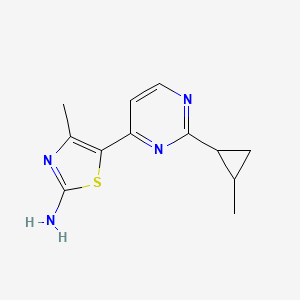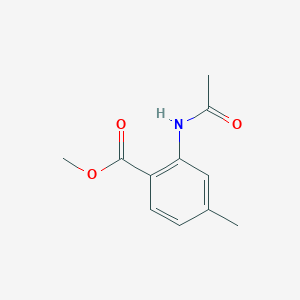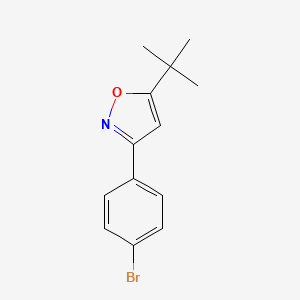![molecular formula C9H14O2 B1467846 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 952403-56-4](/img/structure/B1467846.png)
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid
Descripción general
Descripción
“4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is a molecule that contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .
Chemical Reactions Analysis
The chemical reactions involving “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” are typically facilitated by organocatalysis . The reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The bicyclic structure of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid makes it an excellent candidate for asymmetric synthesis. This process is crucial for creating molecules with specific chirality—a property important in the pharmaceutical industry where the orientation of a molecule can determine its interaction with biological systems. The compound’s carboxylate group is particularly versatile, allowing for various transformations that are essential in the synthesis of enantiomerically pure compounds .
Organocatalysis
This compound plays a significant role in organocatalysis, particularly in reactions that form [4 + 2] cycloadditions . Organocatalysts are catalysts that are composed of carbon-based molecules, which are often more sustainable and can be used under milder conditions than traditional metal-based catalysts. The use of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid in organocatalysis can lead to highly enantioselective reactions, a desirable outcome for producing specific isomers of a substance .
Drug Discovery
The bicyclic core of this compound is a feature in several drug candidates. Its structure is embedded in compounds with various functions, including bioactive natural products like camphor and sordarins. The development of functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of biologically significant molecules, making it highly desirable for drug discovery applications .
Chiral Ligands for Catalysis
Chiral ligands are essential for achieving enantioselectivity in catalytic reactions. 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can serve as a precursor for the synthesis of chiral ligands used in transition-metal catalysis. These ligands are crucial for producing single-enantiomer products, which are important in creating drugs with the correct therapeutic effect .
Molecular Architecture Studies
The compound’s unique molecular architecture, with its bicyclic core, allows researchers to study the effects of bridgehead carbon presence on molecular properties. This understanding is valuable in the design of new molecules with desired physical and chemical characteristics, which can be applied in various fields, including materials science and pharmaceuticals .
Synthetic Approach Development
Researchers are interested in developing synthetic approaches that allow direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead. The compound’s structure provides a basis for such synthetic methods, which are important for the efficient production of complex molecules with potential applications in medicine and industry .
Mecanismo De Acción
Target of Action
It is known that the compound is a part of a class of molecules that have various functions and are embedded in numerous compounds .
Mode of Action
The mode of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The compound is part of a class of molecules that are known to be involved in various biochemical processes .
Result of Action
The compound is part of a class of molecules that are known to have various functions .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)

![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)





![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

